molecular formula C8H8BrFO2S B13916978 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene

1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene

Cat. No.: B13916978
M. Wt: 267.12 g/mol
InChI Key: DFGWAESTDMYMBK-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzene, characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-fluoro-4-((methylsulfonyl)methyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a carbon-carbon bond formation. .

Scientific Research Applications

1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms, as well as the methylsulfonyl group, influence the reactivity and selectivity of the compound. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and methylsulfonyl groups can stabilize the intermediate cation, facilitating the reaction. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

IUPAC Name

1-bromo-2-fluoro-4-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3

InChI Key

DFGWAESTDMYMBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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